molecular formula C10H10ClFO3 B2597241 Ethyl 2-(5-chloro-2-fluorophenoxy)acetate CAS No. 1531209-75-2

Ethyl 2-(5-chloro-2-fluorophenoxy)acetate

Cat. No.: B2597241
CAS No.: 1531209-75-2
M. Wt: 232.64
InChI Key: QXIYHHNMVIGDOF-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-2-fluorophenoxy)acetate is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of phenoxyacetic acid, characterized by the presence of chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate typically involves the reaction of 5-chloro-2-fluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

5-chloro-2-fluorophenol+ethyl chloroacetateK2CO3,acetoneEthyl 2-(5-chloro-2-fluorophenoxy)acetate\text{5-chloro-2-fluorophenol} + \text{ethyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} 5-chloro-2-fluorophenol+ethyl chloroacetateK2​CO3​,acetone​Ethyl 2-(5-chloro-2-fluorophenoxy)acetate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-2-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis of the ester group.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile used, various substituted phenoxyacetates can be formed.

    Hydrolysis: The major product is 2-(5-chloro-2-fluorophenoxy)acetic acid.

Scientific Research Applications

Ethyl 2-(5-chloro-2-fluorophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chloro-4-fluorophenoxy)acetate
  • Pyraflufen-ethyl

Comparison

Ethyl 2-(5-chloro-2-fluorophenoxy)acetate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. Compared to Ethyl 2-(2-chloro-4-fluorophenoxy)acetate, the 5-chloro-2-fluoro configuration may offer different binding properties and reactivity. Pyraflufen-ethyl, on the other hand, is a more complex molecule with additional functional groups, making it suitable for different applications, particularly as a herbicide.

Properties

IUPAC Name

ethyl 2-(5-chloro-2-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIYHHNMVIGDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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